molecular formula C13H20N2O2 B1321056 (R)-Tert-butyl (2-amino-2-phenylethyl)carbamate CAS No. 188875-37-8

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate

Cat. No. B1321056
CAS RN: 188875-37-8
M. Wt: 236.31 g/mol
InChI Key: CLUUDOMFHPDBIR-NSHDSACASA-N
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Description

(R)-Tert-butyl (2-amino-2-phenylethyl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various biologically active molecules. Its enantiomers are valuable in the field of medicinal chemistry for the creation of enantiomerically pure drugs.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and providing a pathway to (R)- and (S)-1-(2-aminophenyl)ethanols . Another study reported the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process that included esterification, protection, reduction, and Corey-Fuchs reaction, yielding an overall 41% yield . These methods demonstrate the versatility and complexity of synthesizing chiral tert-butyl carbamate derivatives.

Molecular Structure Analysis

Vibrational frequency analysis and theoretical studies using DFT and M06-2X methods have been conducted on tert-butyl N-(thiophen-2yl)carbamate to determine the optimized geometric parameters and vibrational frequencies. These studies provide insight into the molecular structure and stability of tert-butyl carbamate derivatives .

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines . Additionally, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source of the MeNHCH2− synthon in reactions with various electrophiles, demonstrating the compound's utility in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The studies on vibrational frequencies and molecular orbital energies contribute to understanding these properties, which are crucial for the compound's reactivity and potential applications in drug synthesis .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Efficient Synthesis Methods : The compound has been synthesized efficiently, emphasizing improvements in yield, cost efficiency, and simplicity. An example is its synthesis via a chiral inversion using Boc-involved neighboring group participation mediated by thionyl chloride (Li et al., 2015).

  • Enzymatic Kinetic Resolution : Enzymatic processes like lipase-catalyzed transesterification have been used to resolve the compound into its optically pure enantiomers, highlighting its potential in asymmetric synthesis (Piovan et al., 2011).

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), underlining its significance in pharmaceutical research (Zhao et al., 2017).

  • Applications in Asymmetric Mannich Reaction : Utilized in asymmetric Mannich reactions to create chiral amino carbonyl compounds, demonstrating its utility in generating stereochemically complex molecules (Yang et al., 2009).

  • Role in Glycosylative Transcarbamylation : It has been used in glycosylative transcarbamylation to create novel glycoconjugates, indicating its applications in glycochemistry and the development of glycopeptide building blocks (Henry & Lineswala, 2007).

Chemical Properties and Reactivity

  • Metalation and Alkylation Studies : The compound's derivatives have been studied for their reactivity in metalation and subsequent reaction with electrophiles, showcasing its versatility in organic synthesis (Sieburth et al., 1996).

  • Catalytic Applications in Organic Reactions : Utilized in Rhodium-catalyzed enantioselective additions and other catalytic processes, illustrating its role in facilitating stereoselective organic transformations (Storgaard & Ellman, 2009).

  • Transformation of Amino Protecting Groups : Plays a role in the chemoselective transformation of amino protecting groups, underlining its importance in the modification of amino compounds in organic chemistry (Sakaitani & Ohfune, 1990).

  • Atmospheric CO2 Fixation : Demonstrated use in cyclizative atmospheric CO2 fixation, presenting its potential in environmental chemistry and sustainable synthesis processes (Takeda et al., 2012).

Mechanism of Action

The mechanism of action of “®-Tert-butyl (2-amino-2-phenylethyl)carbamate” is not specified in the available resources . As a chemical compound, its mechanism of action would depend on the context of its use, such as the type of reaction it is involved in or the biological system it interacts with.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUUDOMFHPDBIR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198258
Record name 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188875-37-8
Record name 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188875-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester (23 g, 63 mmol) in THF (180 mL) and MeOH (180 mL) was added 85% hydrazine hydrate (37 mL, 630 mmol) slowly. The resulting mixture was heated to 65° C. for 15 hours. The reaction mixture was cooled to room temperature, then concentrated to dryness. The residue was purified by column chromatography on silica gel (dichloromethane:MeOH, 100:1, 1% NH3 H2O) to give (2-amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester as a white solid. (Yield 7.4 g, 50%). 1H NMR (300 MHz, CDCl3): δ 7.35-7.24 (m, 5H), 4.81 (brs, 1H), 4.08-4.03 (m, 1H), 3.38-3.21 (m, 2H), 1.44 (s, 9H). LC-MS: [M+H]+ 237.
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37 mL
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180 mL
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180 mL
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Synthesis routes and methods III

Procedure details

A solution of 1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate (2 g, 5.46 mmol) and either MeNH2 (40 wt % in H2O, 10 eq.) or NH2NH2 (10 eq.) in MeOH (0.5M, 10 mL) was heated to 60° C. in a sealed tube. After 12 h, the solution was concentrated and purified via column chromatography (silica-dry load, 2% MeOH in DCM (1% NH4OH)) affording the title compound (1.1 g, 85%) as a white solid: LC-MS (ES) m/z=237 (M+H)+.
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1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate
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2 g
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10 mL
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Yield
85%

Synthesis routes and methods IV

Procedure details

A solution of 1,1-dimethylethyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate (2 g, 5.46 mmol) and either MeNH2 (40 wt % in H2O, 10 eq.) or NH2NH2 (10 eq.) in MeOH (0.5M, 10 mL) was heated to 60° C. in a sealed tube. After 12 h, the solution was concentrated and purified via column chromatography (silica-dry load, 2% MeOH in DCM (1% NH4OH)) affording the title compound (1.1 g, 85%) as a white solid: LC-MS (ES) m/z=237 (M+H)+.
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10 mL
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Yield
85%

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